Computed Lipophilicity (XLogP3-AA) of 1-(2-Aminoethyl)-3-methylurea vs. 1-(2-Aminoethyl)urea
The target compound displays a computed XLogP3-AA of -1.6, whereas the des-methyl analog 1-(2-aminoethyl)urea is predicted to be more hydrophilic with a lower LogP [1]. The increase in lipophilicity conferred by the single methyl group can influence membrane permeability and non-specific binding in biochemical assays [1].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | -1.6 (1-(2-aminoethyl)-3-methylurea) |
| Comparator Or Baseline | 1-(2-aminoethyl)urea (CAS 2035-78-1), LogP estimated < -2.0 |
| Quantified Difference | ≥ 0.4 LogP unit increase compared to des-methyl analog |
| Conditions | PubChem computed descriptor (XLogP3 3.0); comparator LogP estimated from structural analogy |
Why This Matters
A 0.4-unit LogP shift can significantly affect passive membrane permeability and is a key selection criterion in fragment-based lead discovery and in designing cell-permeable probes.
- [1] PubChem Compound Summary for CID 11857456, 1-(2-Aminoethyl)-3-methylurea. National Center for Biotechnology Information, 2026. View Source
